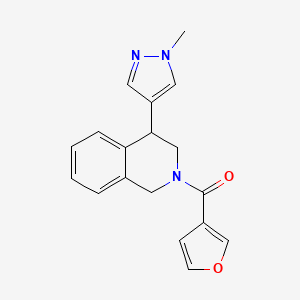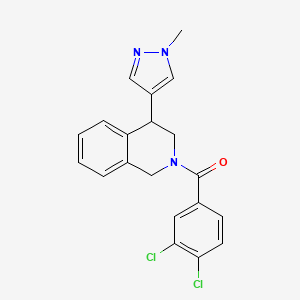![molecular formula C16H19N3O2 B6425001 2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034463-44-8](/img/structure/B6425001.png)
2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a cyclopentyl group, a furan ring, and a pyrazine ring
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting potential targets within this bacterial species.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating potential bactericidal or bacteriostatic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the furan ring and the cyclopentyl group. The final step usually involves the formation of the acetamide linkage.
Preparation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
Introduction of Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyrazine compound.
Formation of Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-cyclopentyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-cyclopentyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs with pyridine or thiophene rings. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
2-cyclopentyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(10-12-4-1-2-5-12)19-11-13-16(18-8-7-17-13)14-6-3-9-21-14/h3,6-9,12H,1-2,4-5,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCTZCZQIMEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6424922.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6424933.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B6424945.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6424947.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6424955.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6424960.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide](/img/structure/B6424964.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424966.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)


![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)
